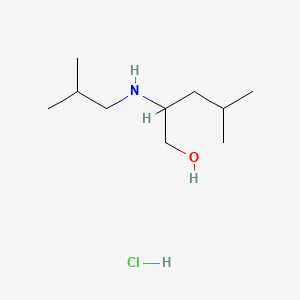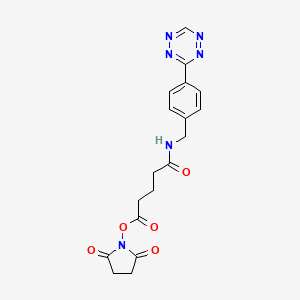
Tetrazine-Ph-NHCO-C3-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazine-Ph-NHCO-C3-NHS ester is a compound widely used in the field of chemical biology and medicinal chemistry. It is a type of PROTAC (Proteolysis Targeting Chimera) linker, which plays a crucial role in the synthesis of PROTAC molecules. These molecules are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system. The compound contains a tetrazine group, which can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-Ph-NHCO-C3-NHS ester involves several steps. The key step is the formation of the tetrazine ring, which is typically achieved through the reaction of hydrazine derivatives with nitriles. The resulting tetrazine is then coupled with a phenyl group and further reacted with an isocyanate to form the NHCO linkage. Finally, the NHS ester is introduced through a reaction with N-hydroxysuccinimide and a suitable activating agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Tetrazine-Ph-NHCO-C3-NHS ester primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions:
Reagents: Trans-cyclooctene derivatives, N-hydroxysuccinimide, isocyanates, hydrazine derivatives, nitriles.
Conditions: Mild temperatures, typically room temperature to 50°C, in the presence of suitable solvents such as dimethyl sulfoxide or acetonitrile
Major Products: The major product of the inverse electron demand Diels-Alder reaction involving this compound is a stable covalent adduct formed between the tetrazine and trans-cyclooctene groups .
Scientific Research Applications
Tetrazine-Ph-NHCO-C3-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in targeted cancer therapy by selectively degrading oncogenic proteins.
Industry: Utilized in the development of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of Tetrazine-Ph-NHCO-C3-NHS ester involves its role as a linker in PROTAC molecules. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Tetrazine-Ph-NHCO-C3-NHS ester is unique due to its tetrazine group, which enables highly selective and efficient click chemistry reactions. Similar compounds include:
- Tetrazine-PEG5-NHS ester
- Tetrazine-Ph-PEG4-Ph-aldehyde
- Tetrazine-Ph-NHCO-PEG4-alkyne
- Tetrazine-PEG4-SS-NHS
- Tetrazine-PEG4-SS-Py
These compounds share similar functionalities but differ in their linker structures and specific applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-oxo-5-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5/c25-14(2-1-3-17(28)29-24-15(26)8-9-16(24)27)19-10-12-4-6-13(7-5-12)18-22-20-11-21-23-18/h4-7,11H,1-3,8-10H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUUJWMNSUXICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244040-64-9 |
Source


|
| Record name | 1244040-64-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B8092921.png)
![3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B8092925.png)
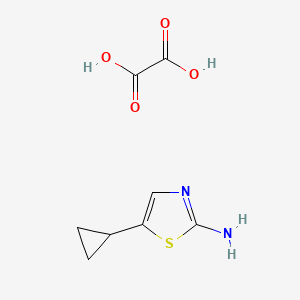
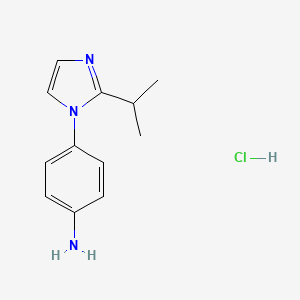



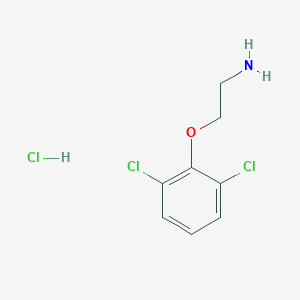
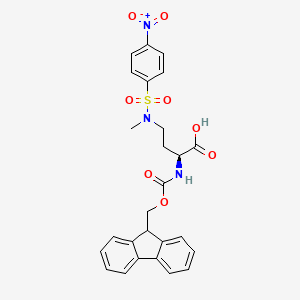
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-[3-(triphenyl-lambda4-sulfanyl)propanoylamino]hexanoic acid](/img/structure/B8092993.png)
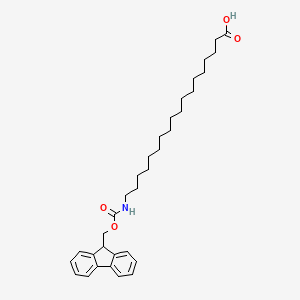
![6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine;dihydrochloride](/img/structure/B8093008.png)
